4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoline core, followed by the introduction of the butyl and isopropyl groups. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical and material applications.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4H-Imidazo(4,5-c)quinolin-4-one derivatives with different substituents.
- Other imidazoquinoline-based compounds with varying biological activities.
Uniqueness
What sets 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
133306-09-9 |
---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-butyl-1-propan-2-ylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-4-5-10-19-14-9-7-6-8-13(14)16-15(17(19)21)18-11-20(16)12(2)3;/h6-9,11-12H,4-5,10H2,1-3H3;1H |
InChI Key |
BGAKCMGIKWQSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.